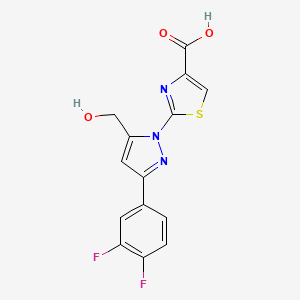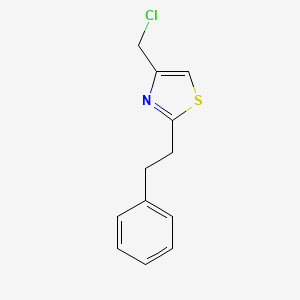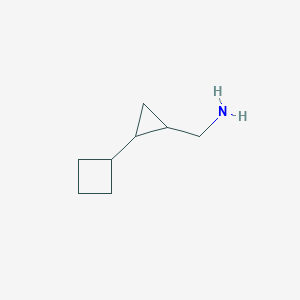
(2-Cyclobutylcyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclobutylcyclopropyl)methanamine is an organic compound characterized by a cyclobutyl group attached to a cyclopropyl ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutylcyclopropyl)methanamine typically involves the cycloaddition of cyclobutene and cyclopropane derivatives, followed by amination. One common method is the [2+2] cycloaddition reaction, which forms the cyclobutylcyclopropyl structure. The reaction conditions often include the use of catalysts such as transition metals and specific temperature and pressure settings to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclobutylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include cyclobutylcyclopropyl ketones, alcohols, and substituted amines. These products can be further utilized in various chemical syntheses and applications .
Aplicaciones Científicas De Investigación
(2-Cyclobutylcyclopropyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (2-Cyclobutylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways and modulation of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: A simpler analog with a cyclobutyl group attached to an amine.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
(1R,2S)-2-Cyclobutylcyclopropylmethanamine hydrochloride: A stereoisomer with similar structural features.
Uniqueness
(2-Cyclobutylcyclopropyl)methanamine is unique due to its combined cyclobutyl and cyclopropyl rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(2-cyclobutylcyclopropyl)methanamine |
InChI |
InChI=1S/C8H15N/c9-5-7-4-8(7)6-2-1-3-6/h6-8H,1-5,9H2 |
Clave InChI |
RATGTQPCEUIPOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2CC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
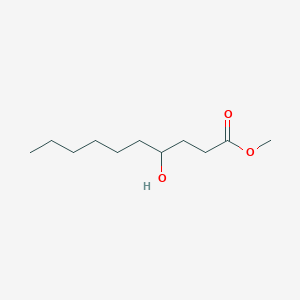
![5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)
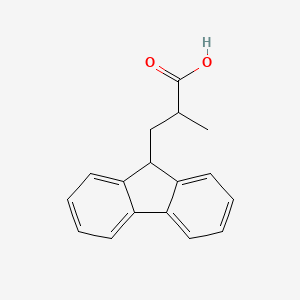
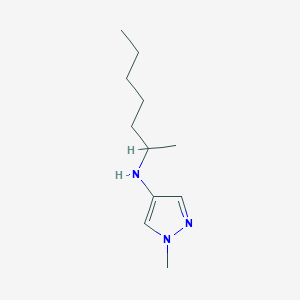

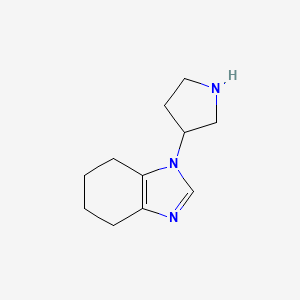
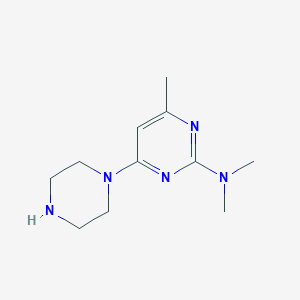
![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)

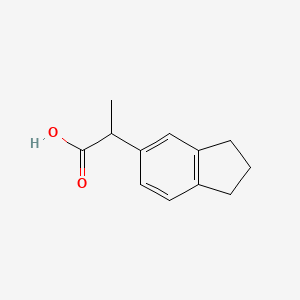
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
